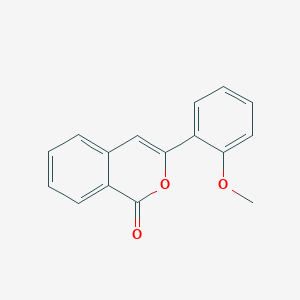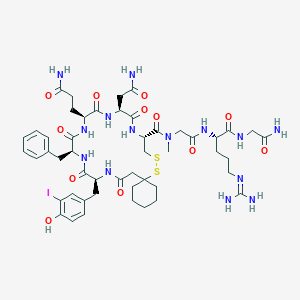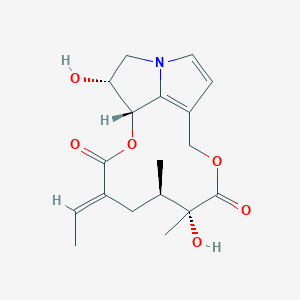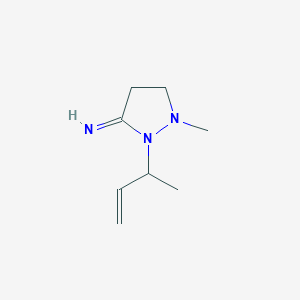
2-But-3-en-2-yl-1-methylpyrazolidin-3-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-But-3-en-2-yl-1-methylpyrazolidin-3-imine is a chemical compound that is commonly used in scientific research. It is a pyrazolidine derivative that has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-But-3-en-2-yl-1-methylpyrazolidin-3-imine is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes and receptors in the body, leading to its observed biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
2-But-3-en-2-yl-1-methylpyrazolidin-3-imine has been found to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation. It has also been found to have potential as an antitumor agent, and has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-But-3-en-2-yl-1-methylpyrazolidin-3-imine in lab experiments is its potential as an antitumor agent. This makes it a valuable tool for studying the mechanisms of tumor growth and potential treatments. However, there are also limitations to using 2-But-3-en-2-yl-1-methylpyrazolidin-3-imine in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, its potential side effects and toxicity must be carefully considered when designing experiments.
Direcciones Futuras
There are several future directions for research on 2-But-3-en-2-yl-1-methylpyrazolidin-3-imine. One area of interest is its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand its mechanism of action and potential therapeutic benefits in these diseases. Additionally, its potential as an antitumor agent and its effects on inflammation and pain warrant further investigation.
Métodos De Síntesis
The synthesis of 2-But-3-en-2-yl-1-methylpyrazolidin-3-imine involves the reaction of 2-buten-1-ol with 1-methyl-3,4-dihydro-2H-pyrazol-5-one in the presence of a catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of 2-But-3-en-2-yl-1-methylpyrazolidin-3-imine.
Aplicaciones Científicas De Investigación
2-But-3-en-2-yl-1-methylpyrazolidin-3-imine has been used in a wide range of scientific research applications. It has been found to have potential as an antitumor agent, as well as having anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
117767-34-7 |
|---|---|
Nombre del producto |
2-But-3-en-2-yl-1-methylpyrazolidin-3-imine |
Fórmula molecular |
C8H15N3 |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
2-but-3-en-2-yl-1-methylpyrazolidin-3-imine |
InChI |
InChI=1S/C8H15N3/c1-4-7(2)11-8(9)5-6-10(11)3/h4,7,9H,1,5-6H2,2-3H3 |
Clave InChI |
PBWYLKOSHUIXBA-UHFFFAOYSA-N |
SMILES |
CC(C=C)N1C(=N)CCN1C |
SMILES canónico |
CC(C=C)N1C(=N)CCN1C |
Sinónimos |
3-Pyrazolidinimine, 1-methyl-2-(1-methyl-2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)


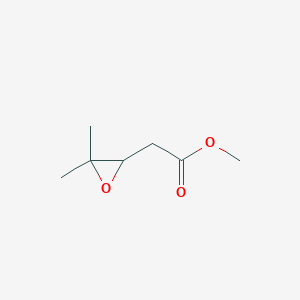


![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)



